

Scale-up of reactions involving (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

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Compound of Interest

Compound Name: (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

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Application Notes & Protocols

Topic: Scale-up of Reactions Involving (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-(+)-2-Amino-1,1-diphenyl-1-propanol is a pivotal chiral auxiliary and building block in modern asymmetric synthesis, enabling the stereocontrolled construction of complex molecules, particularly unnatural amino acids and other precursors for active pharmaceutical ingredients (APIs). Transitioning reactions involving this auxiliary from the laboratory bench to pilot or manufacturing scale is a non-linear challenge fraught with potential hazards and process variability.^[1] This guide provides a detailed framework for the successful scale-up of such reactions, focusing on the underlying principles of process safety, thermal management, and reaction engineering. We present a comprehensive analysis of critical process parameters and a detailed, field-proven protocol for a representative diastereoselective alkylation, designed to ensure safety, reproducibility, and high fidelity from gram to kilogram scale.

Introduction: The Significance of (R)-(+)-2-Amino-1,1-diphenyl-1-propanol

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous bioactive compounds and are invaluable as chiral auxiliaries in asymmetric synthesis.^{[2][3]} **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol**, often referred to as a pseudoephedrine analogue, stands out due to its rigid diphenyl carbinol scaffold. This structure provides excellent steric hindrance, allowing for high diastereoface selection in reactions such as alkylations, aldol additions, and conjugate additions.^{[4][5]}

The primary challenge in scaling up these processes lies in managing the interplay between reaction kinetics, heat transfer, and mass transfer, which behave differently at larger volumes.^[6] A successful scale-up strategy is not merely an amplification of the lab-scale recipe; it is a re-engineered process built on a foundation of thorough risk assessment and a deep understanding of chemical engineering principles.^{[1][7]}

Table 1: Physicochemical Properties and Safety Data for **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol**

Property	Value	Source
CAS Number	78603-93-7	
Molecular Formula	C ₁₅ H ₁₇ NO	
Molecular Weight	227.30 g/mol	
Melting Point	102-105 °C	
Optical Activity	[α]20/D +90° (c=1 in chloroform)	
Appearance	White to off-white crystalline powder	
Hazard Class	Skin Irrit. 2, Eye Irrit. 2, STOT SE 3	
Safety Precautions	Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.	

Core Principles for Successful Scale-Up

Scaling a chemical reaction introduces significant safety risks, primarily due to changes in the surface-area-to-volume ratio. This change fundamentally alters heat dissipation, making thermal management the paramount concern.[6][8]

Thermal Hazard Assessment

Before any scale-up, a comprehensive thermal hazard evaluation is mandatory.[9]

- Heat of Reaction (ΔH_{rxn}): The desired reaction's exothermicity must be quantified using reaction calorimetry (RC1). This data is critical for calculating the cooling duty required for the reactor.
- Thermal Stability: The stability of all reactants, intermediates, products, and mixtures must be assessed using techniques like Differential Scanning Calorimetry (DSC). This determines the Maximum Temperature of the Synthesis Reaction (MTSR) and the onset temperature for any decomposition, which could lead to a thermal runaway.[6]
- Adiabatic Temperature Rise: This is a crucial safety parameter calculated from the heat of reaction and the specific heat capacity of the reaction mixture. It predicts the maximum temperature the reaction could reach if all cooling were to fail. A significant safety margin (e.g., 100 °C) should exist between the planned operating temperature and the onset temperature of thermal runaway.[6]

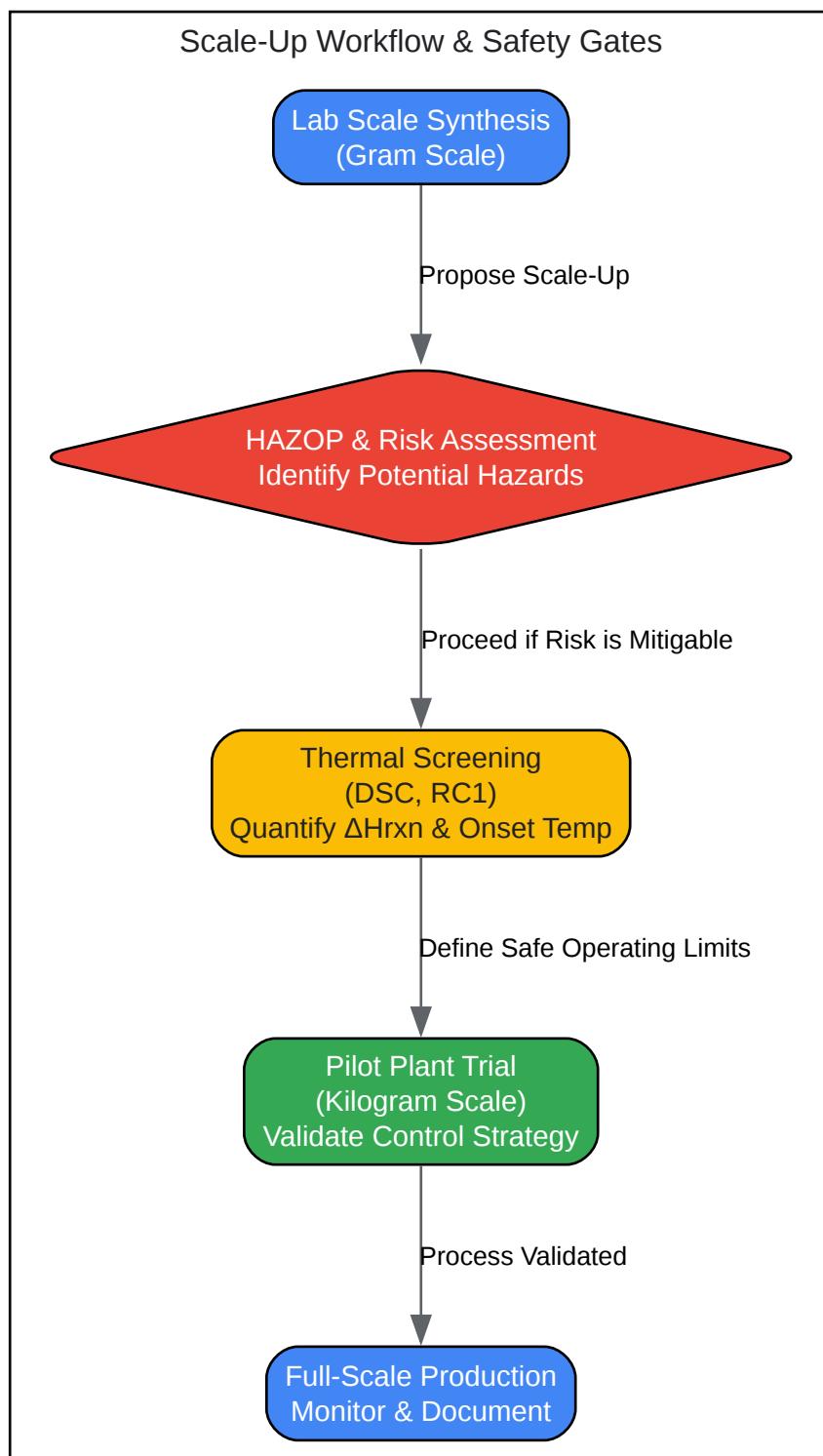
Mixing and Mass Transfer

Efficient mixing, easily achieved in a round-bottom flask, becomes a significant challenge in large reactors.[1]

- Localized Hotspots: Inefficient mixing can lead to localized areas of high reagent concentration and temperature, particularly near the addition point. This can cause side reactions, impurity formation, and potentially trigger a runaway reaction.[6]
- Impeller Selection: The type, size, and speed of the reactor's impeller must be chosen to ensure adequate homogenization of the reaction mass without causing excessive shear, which could degrade sensitive molecules.

Reagent Addition Strategy

For exothermic reactions, a semi-batch process where a limiting reagent is added over time (dose-controlled) is far safer than a batch process where all reagents are mixed at once.^{[8][9]} The addition rate should be governed by the reactor's ability to remove heat, ensuring the reaction temperature remains within its defined limits.



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Caption: A workflow outlining the critical safety gates in the scale-up process.

Application Protocol: Scale-Up of Diastereoselective Alkylation

This protocol details the asymmetric synthesis of an α -amino acid precursor using **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol** as the chiral auxiliary. The process involves the formation of a chiral glycine enolate equivalent, followed by alkylation.

Materials and Equipment

- Reagents: **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol**, Glycine methyl ester hydrochloride, Triphosgene, Triethylamine (TEA), Toluene, Tetrahydrofuran (THF, anhydrous), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Benzyl bromide (BnBr), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃).
- Equipment: 50 L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and condenser; 10 L dropping funnel; Cryostat for reactor cooling (-80°C capability); Quench vessel; Filter reactor/Nutsche filter; Vacuum drying oven.

Step-by-Step Procedure

Step 1: Formation of the Oxazolidinone Auxiliary (Pre-Batch)

Causality: This step creates the rigid chiral template necessary to direct the subsequent alkylation. Triphosgene is a safer, solid alternative to phosgene gas for forming the necessary carbonyl group.

- Charge the 50 L reactor with **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol** (2.27 kg, 10.0 mol) and toluene (20 L).
- Stir to dissolve and begin cooling the jacket to 0°C.
- In a separate vessel, carefully dissolve triphosgene (1.09 kg, 3.7 mol) in toluene (5 L).
- Slowly add the triphosgene solution to the reactor over 1 hour, maintaining the internal temperature below 10°C.

- Slowly add a solution of TEA (2.8 L, 20.0 mol) in toluene (2 L) via dropping funnel, maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 4 hours.
- IPC 1 (TLC/LC-MS): Sample the reaction mixture to confirm the complete consumption of the starting amino alcohol.
- Wash the reaction mixture with water (2 x 10 L) and then brine (10 L). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxazolidinone, which is used directly.

Step 2: Diastereoselective Alkylation

Causality: This is the critical bond-forming step. The use of two equivalents of n-BuLi is to first deprotonate the oxazolidinone nitrogen and then the α -carbon of the glycine moiety to form the reactive enolate. Low temperature (-78°C) is essential to maintain the kinetic control required for high diastereoselectivity and to prevent side reactions.

- Charge the dry 50 L reactor with the crude oxazolidinone from Step 1 and anhydrous THF (25 L).
- Cool the reactor to -78°C using the cryostat.
- Slowly add n-Butyllithium (2.5 M, 8.4 L, 21.0 mol) via dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70°C. A deep red color indicates enolate formation.
- Stir the mixture at -78°C for 1 hour.
- Slowly add Benzyl bromide (1.25 L, 10.5 mol) via dropping funnel over 1.5 hours, maintaining the temperature below -70°C.
- Stir the reaction at -78°C for 4-6 hours.
- IPC 2 (HPLC): Monitor the reaction for the disappearance of the starting material. The sample must be quenched into a phosphate buffer before injection.

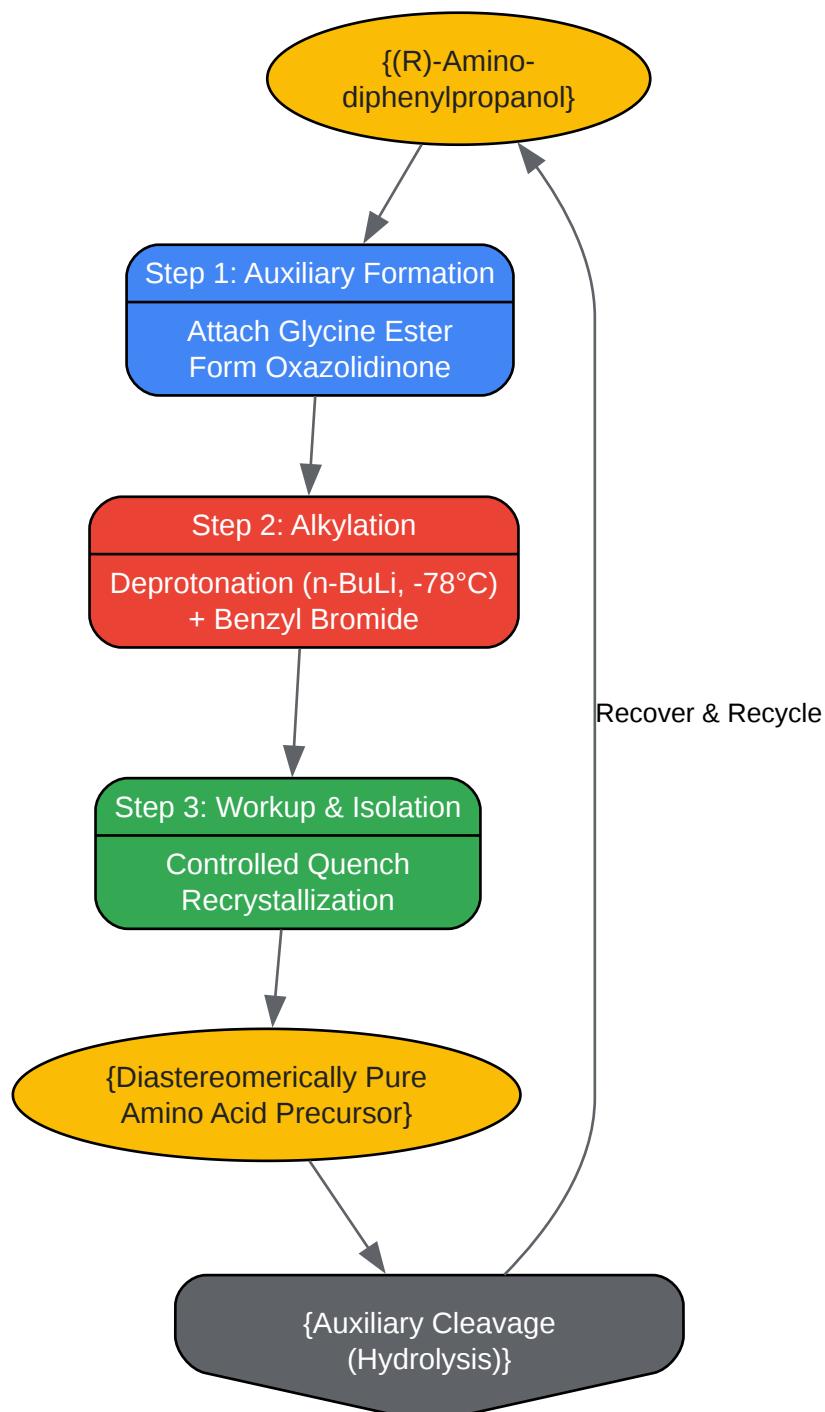
Step 3: Work-up and Isolation

Causality: A controlled quench is vital for safety. Adding the reaction mixture to the quench solution (inverse quench) prevents a large, uncontrolled exotherm that would occur if water were added directly to the cold, reactive organolithium mixture.

- Prepare a quench vessel with saturated aqueous ammonium chloride solution (15 L) cooled to 0°C.
- Slowly transfer the reaction mixture into the quench vessel with vigorous stirring.
- Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 L).
- Combine the organic layers, wash with brine (10 L), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
- Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the diastereomerically pure product.

Step 4: Auxiliary Cleavage and Recovery (Not Detailed)

The auxiliary can typically be cleaved via hydrolysis (acidic or basic) or hydrogenolysis and recovered for reuse, a key aspect of process economy.

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Caption: The synthetic cycle showing the use and recovery of the chiral auxiliary.

Expected Data & Troubleshooting

Table 2: Comparison of Lab vs. Pilot Scale Performance

Parameter	Lab Scale (50 g)	Pilot Scale (5 kg)	Key Considerations for Scale-Up
Yield (Isolated)	85-90%	78-85%	Lower yields can result from less efficient mixing or extended reaction times.
Diastereomeric Excess	>98%	>96%	Temperature control is paramount. Excursions above -65°C can erode selectivity.
n-BuLi Addition Time	20 min	2 hours	Addition rate must be dictated by the cooling capacity of the reactor.[9]
Cycle Time	8 hours	24 hours	Transfers, heating, and cooling cycles are significantly longer at scale.[1]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Low Diastereoselectivity	Temperature excursion during alkylation; moisture in the reactor.	Verify cryostat performance and ensure rigorous anhydrous conditions.
Incomplete Reaction	Insufficient n-BuLi (due to reaction with trace water); poor mixing.	Titrate n-BuLi before use. Increase agitation speed if possible without compromising safety.
Formation of Impurities	Quench was too rapid or uncontrolled; localized heating.	Ensure slow, controlled addition during the inverse quench. Check for hot spots near addition points.

Conclusion

The scale-up of reactions involving **(R)-(+)-2-Amino-1,1-diphenyl-1-propanol** is a challenging but manageable process that hinges on a "safety by design" approach.^[8] A thorough understanding of the reaction's thermal profile, coupled with robust engineering controls for temperature and mixing, are the cornerstones of success. By moving from a simple "recipe" mindset to a systematic, data-driven engineering approach, researchers can reliably and safely transition these valuable asymmetric syntheses from the bench to production, accelerating the development of new chiral therapeutics.

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- To cite this document: BenchChem. [Scale-up of reactions involving (R)-(+)-2-Amino-1,1-diphenyl-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2385685#scale-up-of-reactions-involving-r-2-amino-1-1-diphenyl-1-propanol]

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